N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
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Overview
Description
N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a glycylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves the reaction of 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid with glycylglycine under specific conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, recrystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The glycylglycine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-[(4-fluorophenyl)carbonyl]-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Uniqueness
N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is unique due to its combination of a thiazole ring, fluorophenyl group, and glycylglycine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the glycylglycine moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological applications.
Properties
Molecular Formula |
C15H14FN3O4S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[2-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H14FN3O4S/c1-8-13(14(23)18-6-11(20)17-7-12(21)22)24-15(19-8)9-4-2-3-5-10(9)16/h2-5H,6-7H2,1H3,(H,17,20)(H,18,23)(H,21,22) |
InChI Key |
GGIADMAQACBABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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